2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine
Description
Properties
IUPAC Name |
indolizin-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-6-17(20-19-13)24-16-7-9-22(12-16)18(23)14-10-15-4-2-3-8-21(15)11-14/h2-6,8,10-11,16H,7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAJZOTWUIGPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling to form the final indolizine structure. Common synthetic routes include:
Formation of Pyridazine Intermediate: This step involves the reaction of 6-methylpyridazine with appropriate reagents to introduce the oxy group.
Synthesis of Pyrrolidine Intermediate: Pyrrolidine is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reaction: The pyridazine and pyrrolidine intermediates are coupled under specific conditions, often involving catalysts and solvents, to form the final indolizine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to the bioactive properties of its constituent heterocycles.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Employed as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol, which share the pyrrolidine scaffold.
Pyridazine Derivatives: Compounds such as pyridazinone, which contain the pyridazine ring.
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine is , and it features a unique arrangement of functional groups that may influence its biological interactions. The structure incorporates an indolizine core, a pyrrolidine moiety, and a pyridazine derivative, which are known to contribute to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of indolizine compounds exhibit significant anticancer properties. For instance, certain pyrazole derivatives have demonstrated selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some exhibiting IC50 values lower than 10 µM . The combination of these compounds with established chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing apoptosis in cancer cells .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of similar compounds. For example, pyrazole carboxamides have displayed notable antifungal activity against various pathogens . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis and death. This suggests that this compound may possess similar properties.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is also noteworthy. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses . This property could be beneficial in developing treatments for inflammatory diseases.
Study 1: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects of various pyrazole derivatives found that compounds with bromine and chlorine substituents exhibited enhanced activity against MDA-MB-231 cells compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Antifungal Activity Assessment
In another investigation, a series of pyrazole-based compounds were synthesized and tested against seven phytopathogenic fungi. One compound exhibited superior antifungal activity compared to standard treatments, suggesting that modifications in the molecular structure can lead to improved therapeutic agents .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7, MDA-MB-231 | |
| Antimicrobial | Notable antifungal activity | |
| Anti-inflammatory | Inhibition of TNF-α and NO production |
Structure-Activity Relationship (SAR)
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Pyrazole Derivative A | <10 | Cytotoxicity in cancer cells |
| Pyrazole Derivative B | Moderate | Antifungal |
| Indolizine-Based Compound | TBD | Potential anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
